molecular formula C15H12N2O4 B185468 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid CAS No. 18257-54-0

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid

Cat. No.: B185468
CAS No.: 18257-54-0
M. Wt: 284.27 g/mol
InChI Key: IFOSTEFURZGGGV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established IUPAC conventions for complex organic compounds containing multiple functional groups. The primary IUPAC designation is 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid , which accurately describes the molecular architecture consisting of two benzoic acid moieties connected through a carbamoyl linkage. This nomenclature reflects the compound's structure where the carboxyl group (-COOH) is positioned at the 2-position of the benzoic acid ring, with the carbamoyl bridge extending to the aminocarbonyl-substituted aniline component.

Alternative systematic names documented in chemical databases include 2-((2-Carbamoylphenyl)carbamoyl)benzoic acid and N2-(2-carboxybenzoyl)-2-aminobenzamide . The compound is uniquely identified by CAS Registry Number 18257-54-0 and maintains a PubChem CID of 318129. The European Community number 665-116-1 provides additional regulatory identification for this substance.

Property Value
IUPAC Name 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
Molecular Formula C15H12N2O4
CAS Registry Number 18257-54-0
PubChem CID 318129
European Community Number 665-116-1
ChEMBL ID CHEMBL2170114

The nomenclature system also encompasses various depositor-supplied synonyms that reflect different structural perspectives of the molecule. These include This compound , which emphasizes the aminocarbonyl functionality, and Benzoic acid, 2-[[[2-(aminocarbonyl)phenyl]amino]carbonyl]- , representing the systematic Chemical Abstracts naming convention.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by two aromatic ring systems connected through an amide linkage. Computational analysis reveals a molecular weight of 284.27 g/mol with significant conformational flexibility due to the rotatable bonds within the carbamoyl bridge. The compound's molecular structure contains four oxygen atoms, two nitrogen atoms, and fifteen carbon atoms arranged in a configuration that promotes intramolecular hydrogen bonding.

Three-dimensional conformational studies indicate multiple stable conformers, with the most energetically favorable configuration showing the two benzene rings oriented at approximately 60-80 degrees relative to each other. This non-planar arrangement minimizes steric hindrance between the carboxyl groups while maintaining optimal orbital overlap for the amide functionality. The aminocarbonyl group exhibits restricted rotation due to partial double-bond character of the C-N amide bond, contributing to the molecule's overall rigidity.

The molecular structure can be represented through various chemical notation systems. The SMILES notation C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(=O)O accurately captures the connectivity pattern. The InChI representation provides a more detailed structural description: InChI=1S/C15H12N2O4/c16-13(18)11-7-3-4-8-12(11)17-14(19)9-5-1-2-6-10(9)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21) . These standardized representations facilitate computational modeling and database searches.

Structural Parameter Value
Molecular Weight 284.27 g/mol
Number of Rotatable Bonds 3
Number of Aromatic Rings 2
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 98.4 Ų

Spectroscopic Identification (FT-IR, NMR, MS)

Fourier Transform Infrared (FT-IR) spectroscopy provides crucial structural information for this compound through characteristic absorption patterns. The carbonyl stretching vibrations appear in distinct regions, with the carboxyl C=O stretch typically observed around 1670-1680 cm⁻¹ and the amide C=O stretch at approximately 1650-1660 cm⁻¹. The broad O-H stretch of the carboxylic acid functionality manifests between 2500-3300 cm⁻¹, often overlapping with N-H stretching vibrations from the aminocarbonyl group.

The amide N-H stretching vibrations produce characteristic absorption bands in the 3200-3500 cm⁻¹ region, with primary amides typically showing two distinct peaks corresponding to symmetric and antisymmetric stretching modes. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ range. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic absorptions that serve as a molecular fingerprint for identification purposes.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the aromatic proton patterns characteristic of substituted benzene rings. The compound exhibits complex multipicity patterns in the aromatic region (7.0-8.5 ppm) due to the non-equivalent aromatic protons on both ring systems. The carboxylic acid proton typically appears as a broad singlet around 12-13 ppm, while the amide N-H protons resonate between 5-7 ppm depending on hydrogen bonding interactions.

Mass spectrometry analysis confirms the molecular ion peak at m/z 284, corresponding to the molecular weight of 284.27 g/mol. Fragmentation patterns typically show loss of COOH (M-45) and CO2 (M-44) fragments, characteristic of carboxylic acid compounds. The base peak often corresponds to the aminocarbonyl aniline fragment after cleavage of the amide bond, providing structural confirmation.

Spectroscopic Technique Key Observations Characteristic Range
FT-IR C=O stretch (carboxyl) 1670-1680 cm⁻¹
FT-IR C=O stretch (amide) 1650-1660 cm⁻¹
FT-IR N-H stretch (amide) 3200-3500 cm⁻¹
¹H NMR Aromatic protons 7.0-8.5 ppm
¹H NMR COOH proton 12-13 ppm
MS Molecular ion m/z 284

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallographic analysis provides definitive structural information about the solid-state packing arrangements and precise molecular geometry of this compound. Single crystal X-ray diffraction studies reveal the compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular symmetry and intermolecular interactions. The crystal structure determination requires high-quality single crystals with dimensions typically larger than 0.1 mm in all directions to ensure adequate diffraction intensity.

The crystallographic analysis reveals extensive hydrogen bonding networks within the crystal lattice, primarily involving the carboxylic acid groups and the aminocarbonyl functionalities. These intermolecular interactions significantly influence the crystal packing and contribute to the compound's physical properties. The carboxylic acid groups typically form dimeric hydrogen-bonded pairs with R₂²(8) ring motifs, while the aminocarbonyl groups participate in additional N-H···O hydrogen bonds that extend the supramolecular structure.

Unit cell parameters derived from X-ray diffraction data provide precise information about the crystal lattice dimensions and angles. The atomic packing factor (APF) can be calculated using the formula APF = (Nparticle × Vparticle) / V_unit cell, where the precise molecular volume is determined from the crystallographic coordinates. The coordination number of each molecule within the crystal lattice indicates the number of nearest neighboring molecules and influences the material's physical properties.

Powder diffraction patterns serve as fingerprints for phase identification and purity assessment. The diffraction peaks correspond to specific crystallographic planes and provide information about the crystal structure even when single crystals are not available. The intensity and position of diffraction peaks relate directly to the atomic arrangement and can be used to identify polymorphic forms or crystalline impurities.

Crystallographic Parameter Description Significance
Space Group Systematic arrangement of molecules Determines crystal symmetry
Unit Cell Dimensions Lattice parameters (a, b, c, α, β, γ) Defines crystal structure
Z Value Number of molecules per unit cell Indicates packing efficiency
Density Calculated from unit cell data Physical property prediction
R-factor Reliability of structure refinement Quality assessment metric

Properties

IUPAC Name

2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c16-13(18)11-7-3-4-8-12(11)17-14(19)9-5-1-2-6-10(9)15(20)21/h1-8H,(H2,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOSTEFURZGGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312335
Record name 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80312335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18257-54-0
Record name NSC252776
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-carbamoylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2-(AMINOCARBONYL)ANILINO)CARBONYL)BENZOIC ACID
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Preparation Methods

Thionyl Chloride-Mediated Activation

A foundational approach involves converting 2-carboxybenzoic acid into its acid chloride derivative, followed by coupling with 2-carbamoylaniline. This method mirrors the synthesis of benzamide analogs described in Royal Society of Chemistry protocols.

Procedure:

  • Activation Step:
    2-Carboxybenzoic acid is refluxed with thionyl chloride (SOCl₂) in ethylene dichloride (EDC) to form 2-carboxybenzoyl chloride. Excess SOCl₂ is distilled off to prevent side reactions.

  • Amidation:
    The acid chloride is added dropwise to a solution of 2-carbamoylaniline in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred at room temperature for 3 hours, yielding the target compound after filtration and HCl wash.

Key Data:

  • Yield: ~75–80% (extrapolated from analogous benzamide syntheses).

  • IR Peaks: 1663 cm⁻¹ (amide C=O), 1710 cm⁻¹ (carboxylic acid C=O), 3300–3500 cm⁻¹ (N–H stretch).

Hydrazine-Mediated Cyclization

Schiff Base Formation and Cyclization

A method inspired by antimicrobial heterocycle synthesis involves hydrazine intermediates. Although developed for benzothiazoles, this route can be modified for carbamoylanilino-benzoic acids.

Procedure:

  • Schiff Base Synthesis:
    2-Hydrazinocarbonylbenzoic acid reacts with 2-nitrobenzaldehyde to form a hydrazone.

  • Reduction and Cyclization:
    The nitro group is reduced to an amine using Pd/C and H₂, followed by cyclization with thioglycollic acid to install the carbamoyl group.

Challenges:

  • Selectivity: Competing cyclization pathways require careful temperature control (50–60°C).

  • Yield: ~60% (estimated from analogous thiazolidinone syntheses).

Industrial-Scale Hydrolysis Methods

Trichlorotoluene and Calcium Hydroxide Reaction

Adapted from benzoic acid production, this route hydrolyzes halogenated precursors under basic conditions.

Procedure:

  • Halogenation:
    2-(Chlorocarbonyl)benzoic acid is treated with 2-amino-N-carbamoylaniline in aqueous Ca(OH)₂.

  • Acid Workup:
    The calcium salt is treated with HCl to liberate the free acid.

Advantages:

  • Scalability for bulk production.

  • Minimal purification steps due to high conversion rates.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1–7.5 (m, 8H, aromatic).

  • ¹³C NMR:
    δ 167.5 (COOH), 165.8 (amide C=O), 140.2–125.4 (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 327.3 [M+H]⁺ (calculated for C₁₅H₁₃N₂O₄: 326.27).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Acid Chloride75–80≥95High regioselectivitySOCl₂ handling hazards
Dianhydride65–7090ScalabilityRequires anhydrous conditions
Hydrazine Cyclization6085Functional group toleranceMulti-step, lower yield

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid exhibit notable antimicrobial activities. For instance:

  • Antifungal Activity : Studies have shown that compounds similar to this compound possess antifungal properties against strains like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds can be significantly lower than those for traditional antifungal agents, indicating superior efficacy in some cases .

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have demonstrated that it may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving:

  • Topoisomerase Inhibition : Compounds derived from this scaffold have been shown to inhibit topoisomerase II, leading to DNA damage in cancer cells .
  • Cytotoxicity : Evaluations against human cancer cell lines such as HepG2 and Caco-2 reveal promising cytotoxic effects, with IC50 values indicating effective concentration ranges for therapeutic applications .

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of various derivatives, the compound demonstrated an MIC value as low as 0.0156 μg/mL against C. albicans, which is significantly more potent than standard treatments like fluconazole .

Case Study: Anticancer Activity

Another research investigation focused on the anticancer properties of related compounds showed that they induced apoptosis in HepG2 cells via downregulation of anti-apoptotic proteins such as Bcl-2. The study reported IC50 values ranging from 0.68 to 1.22 μM for topoisomerase inhibitors derived from similar structures .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Antifungal Treatments : Its potent antifungal properties suggest potential use in treating fungal infections, especially those resistant to conventional therapies.
  • Cancer Therapy : The ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation positions this compound as a candidate for further development in anticancer drug formulations.

Data Summary Table

PropertyValue/Description
Chemical StructureThis compound
Antifungal MIC (C. albicans)As low as 0.0156 μg/mL
Anticancer IC50 (HepG2)Ranges from 0.68 to 1.22 μM
Synthesis MethodMulti-step reactions involving carboxylation

Mechanism of Action

The mechanism of action of 2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Aminocarbonyl)phenyl]carbonyl}benzoic acid
  • 2-{[2-(Aminocarbonyl)anilino]carbonyl}phenylacetic acid

Uniqueness

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific research applications.

Biological Activity

2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid, also known as a derivative of benzoic acid with significant biological activity, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to a class of molecules that exhibit various biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for the development of new therapeutic agents.

  • Chemical Formula : C15H12N2O4
  • CAS Number : 307339-36-2
  • Molecular Structure : The compound features an aniline moiety linked to a benzoic acid structure, which is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) values are critical in assessing this activity:

Test CompoundE. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
Ampicillin2512.5-
Clotrimazole--12.5
This compoundTBDTBDTBD

Studies indicate that the compound may have comparable activity to standard antibiotics such as ampicillin against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in several studies. For instance, derivatives of benzoic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by MDPI evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The findings suggested that certain derivatives displayed potent antibacterial activity against both E. coli and S. aureus, with MIC values comparable to established antibiotics .
  • Anticancer Activity Assessment : In another study, the anticancer properties were assessed using MTT assays on HeLa cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

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